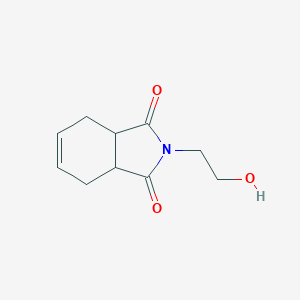

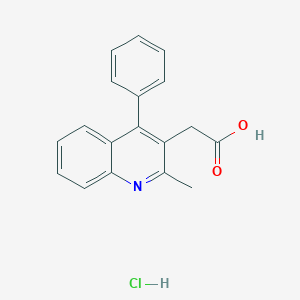

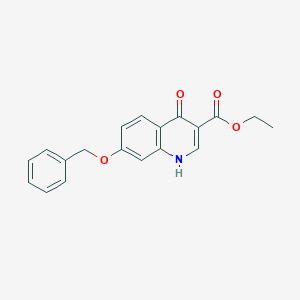

N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide

Descripción general

Descripción

“N-(2-Hydroxyethyl)ethylenediamine” is a compound used as an important intermediate in the manufacture of lube oil additives, fuel additives, chelating agents, surfactants, and fabric softeners . It is also used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts .

Synthesis Analysis

The synthesis of similar compounds has been reported. For example, “N-(2-Hydroxyethyl)piperazine” is prepared by carrying out a reductive alkylation and cyclization reaction of monoethanolamine and diethanolamine in the presence of a hydrogen atmosphere and a hydrogenation-dehydrogenation catalyst .

Chemical Reactions Analysis

“N-(2-Hydroxyethyl)piperazine (HEPZ)”, a derivative of piperazine, has been studied for its potential to capture CO2. It has good mutual solubility in aqueous solution, a low melting point, and a high boiling point .

Physical And Chemical Properties Analysis

“N-(2-Hydroxyethyl)piperazine (HEPZ)” has good mutual solubility in aqueous solution, a low melting point, and a high boiling point .

Aplicaciones Científicas De Investigación

Carbon Capture and Storage (CCS)

N-(2-Hydroxyethyl)-piperazine: , a derivative of piperazine and structurally similar to the compound , has been studied for its potential in CO2 capture . It exhibits good mutual solubility in aqueous solutions, a low melting point, and a high boiling point, making it a promising candidate for amine scrubbing techniques .

Mineral Processing

A novel hydroxyl-containing quaternary ammonium surfactant related to the compound has been synthesized and used as a collector for the reverse cationic flotation separation of apatite from quartz. This showcases the compound’s potential in mineral flotation processes , which are critical in the mining industry .

Polymer Synthesis

The compound’s derivatives have been utilized in the synthesis of electrochemically active polymers. For instance, poly[(N-2-hydroxyethyl)aniline] has been synthesized, which exhibits electrical properties that depend on temperature and alternating current frequency. This indicates its use in creating conductive polymers for electronics .

Water Treatment

Phosphonates, which include compounds structurally related to the one , are used in water treatment formulations . They control metal ions and prevent scale formation, making them essential in various water treatment applications, including cooling water systems, detergents, and cleaners .

Biomedical Applications

Derivatives of the compound have been used to form complexes with metal ions, which are crucial in biomedical applications. For example, they can be used as ionophores for the selective determination of metal ions, which is important in diagnostic assays and treatments .

Organic Synthesis and Solvent Use

The compound and its derivatives serve as building blocks in organic synthesis. They are used as solvents and intermediates in the production of protection products, dispersants, fibers, plasticizers, rubber accelerators, pesticides, dyes, and other organic chemicals. This highlights its role in chemical manufacturing and processing .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of N-(2-Hydroxyethyl)-1,2,3,6-Tetrahydrophthalimide, also known as Palmitoylethanolamide (PEA), is proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . PPAR-α is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism and inflammation . PEA also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 .

Mode of Action

PEA interacts with its targets, primarily PPAR-α, through binding, which triggers a variety of biological effects, some related to chronic inflammation and pain . It enhances anandamide activity through an “entourage effect”, thereby modulating the endocannabinoid system .

Biochemical Pathways

PEA affects several biochemical pathways. It modulates the peroxisome proliferator-activated receptor alpha (PPAR-α) pathway, which plays a key role in lipid metabolism and inflammation . It also influences the endocannabinoid system, which is involved in various physiological processes including pain sensation, mood, and memory .

Pharmacokinetics

Similar compounds such as n-(2-hydroxyethyl)ethylenediamine have been shown to be rapidly and completely absorbed after oral administration, with a high bioavailability

Result of Action

The molecular and cellular effects of PEA’s action include anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . It has been shown to reduce the release of pro-inflammatory cytokines, increase the activities of antioxidant enzymes, and inhibit lipid peroxidation .

Action Environment

The action, efficacy, and stability of N-(2-Hydroxyethyl)-1,2,3,6-Tetrahydrophthalimide can be influenced by various environmental factors. For instance, in the context of thermoplastic starch/montmorillonite nanocomposite preparation, it acts as both a plasticizer for thermoplastic starch and a swelling agent for montmorillonite

Propiedades

IUPAC Name |

2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-6-5-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-2,7-8,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRADHZSVGNCOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70935017 | |

| Record name | 2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide | |

CAS RN |

15458-48-7 | |

| Record name | 3a,4,7,7a-Tetrahydro-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15458-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6,-Tetrahydro-N-(2-hydroxyethyl)phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015458487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15458-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,-tetrahydro-N-(2-hydroxyethyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Calcium bis[(2-hydroxyphenoxy)methanesulfonate]](/img/structure/B95294.png)

![[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-Bis(trimethylsilyloxy)ethyl]-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane](/img/structure/B95302.png)

![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)

![3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole](/img/structure/B95307.png)